N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylene group connected to two acetamide groups, each of which is further linked to a 2-methylpiperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] typically involves the reaction of 1,2-phenylenediamine with 2-(2-methylpiperidin-1-yl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(1,3-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]
- N,N’-(1,4-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]
Uniqueness
N,N’-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide] is unique due to its specific phenylene substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituents on the phenylene ring can affect the compound’s binding affinity to molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
91620-57-4 |
---|---|
Molekularformel |
C22H34N4O2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-(2-methylpiperidin-1-yl)-N-[2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H34N4O2/c1-17-9-5-7-13-25(17)15-21(27)23-19-11-3-4-12-20(19)24-22(28)16-26-14-8-6-10-18(26)2/h3-4,11-12,17-18H,5-10,13-16H2,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
BDBIDEJUYFAUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CC(=O)NC2=CC=CC=C2NC(=O)CN3CCCCC3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.